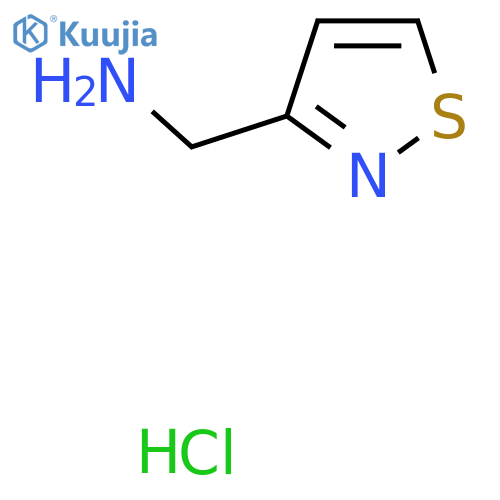

Cas no 1955514-40-5 ((1,2-thiazol-3-yl)methanamine hydrochloride)

1955514-40-5 structure

商品名:(1,2-thiazol-3-yl)methanamine hydrochloride

CAS番号:1955514-40-5

MF:C4H7ClN2S

メガワット:150.629778146744

MDL:MFCD29060252

CID:5088707

PubChem ID:122236341

(1,2-thiazol-3-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- isothiazol-3-ylmethanamine hydrochloride

- (1,2-thiazol-3-yl)methanamine hydrochloride

- C-Isothiazol-3-yl-methylamine hydrochloride

-

- MDL: MFCD29060252

- インチ: 1S/C4H6N2S.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H

- InChIKey: JCMGLXWYLXYECG-UHFFFAOYSA-N

- ほほえんだ: Cl.S1C=CC(CN)=N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 57.7

- トポロジー分子極性表面積: 67.2

(1,2-thiazol-3-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-243260-10.0g |

(1,2-thiazol-3-yl)methanamine hydrochloride |

1955514-40-5 | 95% | 10.0g |

$6436.0 | 2024-06-19 | |

| Enamine | EN300-243260-5.0g |

(1,2-thiazol-3-yl)methanamine hydrochloride |

1955514-40-5 | 95% | 5.0g |

$3737.0 | 2024-06-19 | |

| Enamine | EN300-243260-1g |

(1,2-thiazol-3-yl)methanamine hydrochloride |

1955514-40-5 | 1g |

$1219.0 | 2023-09-15 | ||

| eNovation Chemicals LLC | D972051-50mg |

C-Isothiazol-3-yl-methylamine hydrochloride |

1955514-40-5 | 95% | 50mg |

$240 | 2025-02-25 | |

| eNovation Chemicals LLC | D972051-500mg |

C-Isothiazol-3-yl-methylamine hydrochloride |

1955514-40-5 | 95% | 500mg |

$890 | 2025-02-25 | |

| eNovation Chemicals LLC | D972051-1g |

C-Isothiazol-3-yl-methylamine hydrochloride |

1955514-40-5 | 95% | 1g |

$1340 | 2025-02-28 | |

| eNovation Chemicals LLC | D972051-5g |

C-Isothiazol-3-yl-methylamine hydrochloride |

1955514-40-5 | 95% | 5g |

$5375 | 2025-02-28 | |

| Enamine | EN300-243260-0.25g |

(1,2-thiazol-3-yl)methanamine hydrochloride |

1955514-40-5 | 95% | 0.25g |

$604.0 | 2024-06-19 | |

| eNovation Chemicals LLC | D972051-1g |

C-Isothiazol-3-yl-methylamine hydrochloride |

1955514-40-5 | 95% | 1g |

$1340 | 2024-07-28 | |

| eNovation Chemicals LLC | D972051-100mg |

C-Isothiazol-3-yl-methylamine hydrochloride |

1955514-40-5 | 95% | 100mg |

$340 | 2024-07-28 |

(1,2-thiazol-3-yl)methanamine hydrochloride 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

1955514-40-5 ((1,2-thiazol-3-yl)methanamine hydrochloride) 関連製品

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬